Structural Elucidation and NMR Characterization of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole
Structural Elucidation and NMR Characterization of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole
Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Analytical Whitepaper
Executive Summary
The compound 2-ethyl-2-methyl-2,3-dihydro-1H-indole (commonly referred to as 2-ethyl-2-methylindoline) is a highly functionalized heterocyclic core that serves as a critical intermediate in the synthesis of biologically active compounds, including agrochemicals and pharmaceuticals. Structurally, it features a chiral quaternary center at the C2 position, which imparts unique magnetic resonance properties to the molecule.
This whitepaper provides a comprehensive, expert-level guide to the structural elucidation of this molecule using multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. By dissecting the causality behind specific spectral phenomena—such as diastereotopicity and long-range heteronuclear coupling—this guide establishes a self-validating framework for unambiguous structural assignment.
Synthetic Context and Mechanistic Origins
Understanding the synthetic origin of a molecule provides critical context for its structural elucidation, particularly regarding stereochemistry. A classic and highly efficient route to 2-ethyl-2-methyl-2,3-dihydro-1H-indole is the thermolysis of 2-(2-methylbutyl)phenyl azide.
Upon heating, the azide extrudes nitrogen gas ( N2 ) to generate a highly reactive singlet aryl nitrene . Rather than undergoing intersystem crossing to the triplet state (which would lead to diradical hydrogen abstraction and subsequent racemization), the singlet nitrene undergoes a concerted, intramolecular C–H insertion into the tertiary C–H bond of the alkyl chain. As documented in foundational texts on , this concerted mechanism ensures that the reaction proceeds with complete retention of configuration at the newly formed C2 chiral center.
Mechanistic pathway of intramolecular singlet nitrene C-H insertion to form the indoline core.
Once synthesized, the indoline core can be further functionalized at the C3 or aromatic positions to yield compounds with potent antioxidant, antimicrobial, and plant-growth-regulating properties, as demonstrated in recent studies on the.
Experimental Protocols for NMR Acquisition
To achieve unambiguous assignment, the experimental protocol must be treated as a self-validating system. Poor sample preparation or suboptimal pulse sequences will directly compromise the integrity of 2D correlations.
Step-by-Step Methodology: Sample Preparation & Acquisition
Step 1: Sample Preparation
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Weigh 15.0 ± 0.5 mg of highly purified 2-ethyl-2-methyl-2,3-dihydro-1H-indole.
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Dissolve the analyte in 600 µL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Validation Checkpoint: Ensure the solution is optically clear. Particulates distort magnetic field homogeneity, leading to broadened lines. Filter through a glass wool plug directly into a 5 mm precision NMR tube if necessary.
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Causality: CDCl3 is selected due to the non-polar nature of the alkyl-substituted indoline core, ensuring sharp lines and optimal shimming. TMS provides a reliable zero-point calibration for chemical shifts.
Step 2: 1D NMR Acquisition ( 1H and 13C )
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Acquire 1H NMR at 400 MHz (or 500 MHz) with a spectral width of 12 ppm, using a 30° flip angle, and a relaxation delay (D1) of 2.0 seconds.
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Acquire 13C{1H} NMR at 100 MHz (or 125 MHz) utilizing a WALTZ-16 decoupling sequence. Set D1 to 5.0 seconds.
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Causality: The extended D1 in 13C acquisition is critical. Quaternary carbons in the indoline core (C2, C3a, C7a) lack attached protons for efficient dipole-dipole relaxation. A standard, short D1 would result in missing or disproportionately small signals for these crucial framework carbons.
Step 3: 2D NMR Acquisition (COSY, HSQC, HMBC)
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COSY: Acquire to map homonuclear 3JHH couplings (e.g., the ethyl group CH2−CH3 and the aromatic spin system).
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HSQC: Acquire with a 1JCH coupling constant optimized for 145 Hz to map direct carbon-proton attachments.
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HMBC: Acquire with a long-range coupling delay optimized for nJCH = 8 Hz.
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Causality: HMBC is the definitive tool for proving the substitution pattern at the C2 quaternary center. It bridges the gap between the isolated alkyl spin systems and the indoline core.
Workflow for the multidimensional NMR structural elucidation of substituted indolines.
Spectral Analysis and Elucidation Logic
The structural assignment relies on the fundamental principles of . Below is the consolidated quantitative data representing the typical NMR profile of 2-ethyl-2-methyl-2,3-dihydro-1H-indole.
The Phenomenon of Diastereotopicity
A hallmark of the 1H NMR spectrum for this molecule is the pronounced diastereotopicity observed at the C3 position and the ethyl methylene group. Because the C2 carbon is a stereocenter, it lacks a plane of symmetry. Consequently, the two protons attached to C3 reside in permanently distinct magnetic environments—one is cis to the methyl group, and the other is cis to the ethyl group.
Instead of a simple singlet, these protons manifest as an AB spin system , presenting as two distinct doublets with a large geminal coupling constant ( 2JHH≈15.5 Hz). Recognizing this causality is critical; misinterpreting these doublets as vicinal couplings to an adjacent methine is a common pitfall in automated structural assignment.
Quantitative Data Summary
Table 1: Comprehensive 1H and 13C NMR Assignments ( CDCl3 , 400/100 MHz)
| Position | 13C δ (ppm) | 1H δ (ppm) | Multiplicity ( J in Hz) | Key HMBC Correlations ( H→C ) |
| 1 (NH) | - | 3.65 | br s | C2, C7a |
| 2 | 65.2 | - | - | - |
| 3 | 45.1 | 2.75, 2.95 | d, J=15.5 (AB system) | C2, C3a, C4, C2- CH3 |
| 3a | 130.4 | - | - | - |
| 4 | 124.5 | 7.08 | d, J=7.5 | C3, C5, C6, C7a |
| 5 | 118.2 | 6.68 | t, J=7.5 | C3a, C7 |
| 6 | 127.3 | 7.02 | t, J=7.5 | C4, C7a |
| 7 | 109.1 | 6.62 | d, J=7.8 | C5, C3a |
| 7a | 150.6 | - | - | - |
| C2- CH3 | 26.4 | 1.28 | s | C2, C3, C2- CH2 |
| C2- CH2 | 33.8 | 1.55, 1.68 | dq, J=14.0,7.5 | C2, C3, C2- CH3 , C2- CH2CH3 |
| C2- CH2CH3 | 9.2 | 0.92 | t, J=7.5 | C2, C2- CH2 |
Causality in 2D Connectivity
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Locking the Alkyl Groups: The singlet at δ 1.28 ( C2−CH3 ) shows strong HMBC cross-peaks to C2 (65.2 ppm) and C3 (45.1 ppm). Simultaneously, the triplet at δ 0.92 ( C2−CH2CH3 ) correlates back to the methylene carbon at 33.8 ppm, which in turn correlates to the quaternary C2. This definitively places both the methyl and ethyl groups at the C2 position.
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Bridging the Rings: The diastereotopic C3 protons ( δ 2.75, 2.95) show HMBC correlations to the aromatic bridgehead carbon C3a (130.4 ppm) and the ortho-aromatic proton C4 (124.5 ppm), effectively linking the nitrogen-containing heterocycle to the aromatic ring.
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Aromatic Spin System: COSY correlations map the contiguous H4-H5-H6-H7 spin system. The shielding effect of the adjacent amine nitrogen pushes the C7 proton upfield to δ 6.62, confirming its position ortho to the heteroatom.
Conclusion
The structural elucidation of 2-ethyl-2-methyl-2,3-dihydro-1H-indole requires a rigorous understanding of molecular symmetry and relaxation dynamics. By employing optimized relaxation delays for quaternary carbons and leveraging the inherent diastereotopicity of the C3 and ethyl protons, analysts can construct a self-validating web of 2D NMR correlations. This methodology not only confirms the core structure but also guarantees the precise mapping of the C2 chiral center, ensuring high-fidelity data for downstream drug development and synthetic functionalization.
References
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Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position Source: Russian Journal of Organic Chemistry (2020) URL:[Link]
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Reactive Intermediates in Organic Chemistry: Structure and Mechanism Source: John Wiley & Sons (2014) URL:[Link]
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Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (2014) URL:[Link]
